molecular formula C22H13NO6 B3674946 2-(3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate

2-(3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate

Cat. No.: B3674946
M. Wt: 387.3 g/mol
InChI Key: WDRZDDUVEDIGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate, also known as NIFE, is an important compound in the field of organic chemistry. It is a fluorescent probe that is used to detect the presence of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that are generated during normal cellular metabolism and play a crucial role in regulating various physiological processes. However, excessive production of ROS can lead to oxidative stress, which is associated with a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, the development of reliable methods for detecting ROS is of great importance for both basic research and clinical applications.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate involves the oxidation of the nitro group by ROS, which results in the formation of a highly fluorescent compound. The fluorescence emission of this compound is proportional to the amount of ROS present in the sample. Therefore, this compound can be used to quantify the levels of ROS in biological systems.
Biochemical and Physiological Effects
This compound does not have any direct biochemical or physiological effects on biological systems. It is an inert compound that is used solely for the detection of ROS.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate as a fluorescent probe for ROS detection is its high sensitivity and selectivity towards O2•− and •OH. It is also relatively easy to use and can be applied to a wide range of biological samples. However, this compound has some limitations. It is not very stable and can be easily oxidized by other reactive species, which can lead to false positive results. It also requires the use of specialized equipment, such as a fluorescence spectrophotometer, for accurate measurements.

Future Directions

There are several future directions for the use of 2-(3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate in scientific research. One potential area of application is in the study of the role of ROS in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential area of application is in the development of new drugs that target ROS for the treatment of various diseases. Additionally, new fluorescent probes based on the this compound structure can be developed to detect other reactive species, such as reactive nitrogen species (RNS) and reactive sulfur species (RSS).

Scientific Research Applications

2-(3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate has been extensively used as a fluorescent probe for the detection of ROS in biological systems. It is highly sensitive and selective towards superoxide anion (O2•−) and hydroxyl radical (•OH), which are two of the most reactive ROS. This compound can be used in a variety of biological samples, including cells, tissues, and whole organisms. It has been used to study the role of ROS in various physiological and pathological processes, such as aging, inflammation, and cancer.

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 9-oxofluorene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO6/c24-20(13-4-3-5-15(10-13)23(27)28)12-29-22(26)14-8-9-18-19(11-14)16-6-1-2-7-17(16)21(18)25/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRZDDUVEDIGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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